CellTracker Red CMTPX
CAS No.:
Cat. No.: VC16629758
Molecular Formula: C84H80Cl2N6O8
Molecular Weight: 1372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C84H80Cl2N6O8 |
|---|---|
| Molecular Weight | 1372.5 g/mol |
| IUPAC Name | 4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |
| Standard InChI | InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |
| Standard InChI Key | NUAZOHBLTNHBQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |
Introduction
Chemical Structure and Mechanism of Action
Molecular Composition
CellTracker Red CMTPX belongs to the chloromethyl derivative family, characterized by a reactive chloromethyl (-CH2Cl) group attached to a fluorescent xanthene core . Unlike ester-based probes requiring enzymatic activation, its fluorescence arises directly from cytoplasmic retention post-reaction. The chloromethyl group facilitates covalent binding to thiol-containing biomolecules, primarily glutathione, through a glutathione S-transferase-mediated process .
Intracellular Activation and Retention
Upon diffusion into cells, CellTracker Red CMTPX undergoes nucleophilic substitution with glutathione’s thiol group (-SH), forming a thioether bond . This reaction generates a charged, membrane-impermeant adduct confined to the cytoplasm. Glutathione’s abundance (up to 10 mM in mammalian cells) ensures rapid and efficient conversion . The adduct distributes uniformly, minimizing aggregation artifacts and enabling quantitative fluorescence measurements .
Spectral Properties and Optical Characteristics
Excitation and Emission Profiles
CellTracker Red CMTPX exhibits peak excitation at 577 nm and emission at 602 nm, placing it in the red spectrum . This spectral profile allows simultaneous use with green-fluorescent probes (e.g., GFP, FITC) without significant overlap. Table 1 summarizes key optical parameters compared to other CellTracker dyes.
Table 1: Spectral Characteristics of CellTracker Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Activation Requirement |
|---|---|---|---|
| Red CMTPX | 577 | 602 | None |
| Green CMFDA | 492 | 517 | Esterase cleavage |
| Orange CMTMR | 541 | 565 | None |
| Deep Red | 630 | 660 | Amine conjugation |
Photostability and pH Sensitivity
The dye demonstrates stable fluorescence across physiological pH ranges (pH 4–9), with negligible quenching under standard imaging conditions . Unlike pH-sensitive probes such as SNARF, CellTracker Red CMTPX maintains intensity in acidic organelles, making it suitable for lysosomal tracking studies .
Applications in Cellular Research
Cell Migration and Invasion Assays
CellTracker Red CMTPX is widely used in transwell and scratch assays to quantify cell motility. Labeled cells remain traceable for up to 72 hours, enabling time-lapse analysis of metastatic potential . In co-culture systems, its red fluorescence distinguishes donor from recipient cells when paired with green cytoplasmic markers .
Multigenerational Lineage Tracing
Due to its retention through mitosis, the dye uniformly distributes to daughter cells, permitting lineage tracing over multiple divisions . This property has been leveraged in stem cell differentiation studies to monitor clonal expansion without genetic modification .
Fixed-Cell Imaging Compatibility
Unlike membrane dyes (e.g., DiI), CellTracker Red CMTPX resists extraction during methanol or paraformaldehyde fixation . This enables post-staining with antibodies for co-localization analysis, as demonstrated in neuron-astrocyte interaction studies .
Comparative Analysis with Other CellTracker Probes
Activation Mechanisms
CellTracker probes fall into two categories:
-
Non-enzymatic (Red CMTPX, Orange CMTMR): Fluoresce immediately upon thiol conjugation .
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Enzymatic (Green CMFDA, Orange CMRA): Require esterase cleavage to activate fluorescence .
The non-enzymatic activation of Red CMTPX simplifies protocols by eliminating dependence on cellular esterase activity, which can vary across cell types .
Spectral Multiplexing Capabilities
Red CMTPX’s emission at 602 nm avoids overlap with blue (DAPI) and green (FITC) channels, enabling triple-staining workflows. In contrast, Orange CMTMR (565 nm emission) may require careful filter selection to separate from red fluorescent protein (RFP) signals .
Experimental Protocols and Best Practices
Loading Conditions
Fixation and Permeabilization
Post-labeling fixation with 4% paraformaldehyde preserves fluorescence intensity. For intracellular targets, permeabilize with 0.1% Triton X-100 after fixation .
Recent Advances and Research Findings
Motion Artifact Correction
Studies utilizing Red CMTPX’s uniform cytoplasmic staining have developed algorithms to correct for cellular motion in live imaging, enhancing the accuracy of mitochondrial tracking .
3D Spheroid Penetration Assays
The dye’s retention stability has enabled novel 3D models to assess drug delivery efficiency in tumor spheroids, with fluorescence quantified via confocal z-stacking .
Advantages and Limitations
Key Advantages
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Long-term retention: 72-hour tracking without significant signal loss .
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Low toxicity: Viability >95% at recommended concentrations .
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Fixation compatibility: Enables correlative light-electron microscopy .
Limitations
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